![molecular formula C12H15ClF3NO B1454878 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride CAS No. 1004618-85-2](/img/structure/B1454878.png)
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride
Overview
Description
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1004618-85-2 . It has a molecular weight of 281.71 and its linear formula is C12H15ClF3NO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 281.71 and its linear formula is C12H15ClF3NO . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Structural Analogs
Synthetic Applications
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. For instance, it has been used to create potent inhibitors for serotonin uptake, showcasing its relevance in developing antidepressants (E. Corey, G. Reichard, S. Sarshar, 1993). Furthermore, its modification led to the discovery of inhibitors for soluble epoxide hydrolase, indicating its utility in exploring treatments for cardiovascular diseases and inflammation (R. Thalji, J. McAtee, S. Belyanskaya, et al., 2013).
Structural and Molecular Studies
Research on analogs of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride has provided insights into their crystal and molecular structures, which are essential for understanding the compound's properties and potential applications. For example, studies have detailed the crystal structure of related piperidinium chlorides, highlighting the importance of molecular architecture in the development of pharmaceuticals (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Medicinal Chemistry and Biological Studies
Drug Development
The compound has played a significant role in developing new drugs, particularly in the context of multi-drug resistant tuberculosis (MDR-TB). It has been utilized as a building block for creating new molecules with potential anti-tuberculosis activity, highlighting its importance in addressing global health challenges (S. Jayachandra, M. Sethi, V. Kaushik, et al., 2018).
Analgesic and Neuroleptic Activities
Studies have shown that derivatives of this compound exhibit combined analgesic and neuroleptic activities, indicating its potential in creating multifunctional pharmaceuticals. This dual activity could lead to the development of new treatments for pain and psychiatric disorders, emphasizing the compound's versatility in drug design (M. A. Iorio, T. P. Reymer, V. Frigeni, 1987).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVUSJGPLOCSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1004618-85-2 | |
Record name | 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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